molecular formula C13H12N2O4 B4326290 methyl {3-[amino(oxo)acetyl]-1H-indol-1-yl}acetate

methyl {3-[amino(oxo)acetyl]-1H-indol-1-yl}acetate

Cat. No. B4326290
M. Wt: 260.24 g/mol
InChI Key: FCSFWVFMZSPMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[amino(oxo)acetyl]-1H-indol-1-yl}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in a variety of fields. This compound is commonly known as MAIA and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

MAIA has been studied for its potential applications in a variety of fields, including cancer research, neuroscience, and drug discovery. In cancer research, MAIA has been shown to have anti-tumor activity and is being studied as a potential therapeutic agent. In neuroscience, MAIA has been shown to have neuroprotective effects and is being studied for its potential applications in the treatment of neurodegenerative diseases. In drug discovery, MAIA is being studied as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of MAIA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MAIA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of the signaling pathway known as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
MAIA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are implicated in a variety of diseases. In addition, MAIA has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MAIA in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable tool for researchers. However, one limitation of using MAIA in lab experiments is that it can be difficult and expensive to synthesize, which may limit its availability.

Future Directions

There are many potential future directions for research on MAIA. One area of interest is the development of MAIA-based therapies for cancer and neurodegenerative diseases. Another area of interest is the development of MAIA-based drugs for the treatment of inflammation and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of MAIA and its potential applications in other fields.

properties

IUPAC Name

methyl 2-(3-oxamoylindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-11(16)7-15-6-9(12(17)13(14)18)8-4-2-3-5-10(8)15/h2-6H,7H2,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFWVFMZSPMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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